2-CHLORO-5-(2,4-DIFLUOROPHENYL)ISONICOTINIC ACID
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Overview
Description
2-Chloro-5-(2,4-difluorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a chloro group at the 2-position and difluorophenyl group at the 5-position of the isonicotinic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(2,4-difluorophenyl)isonicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules . The general procedure involves the reaction of 2-chloro-5-bromopyridine with 2,4-difluorophenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(2,4-difluorophenyl)isonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-(2,4-difluorophenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of advanced materials with specific properties.
Biological Studies: It serves as a tool for studying biological pathways and interactions at the molecular level.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-5-(2,4-difluorophenyl)isonicotinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Isonicotinic Acid: A parent compound with a similar structure but without the chloro and difluorophenyl groups.
2-Chloro-4,5-difluorobenzoic Acid: A related compound with similar functional groups but different structural arrangement.
Uniqueness: 2-Chloro-5-(2,4-difluorophenyl)isonicotinic acid is unique due to the specific positioning of the chloro and difluorophenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-chloro-5-(2,4-difluorophenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF2NO2/c13-11-4-8(12(17)18)9(5-16-11)7-2-1-6(14)3-10(7)15/h1-5H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGFXTDJWHDAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CN=C(C=C2C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687322 |
Source
|
Record name | 2-Chloro-5-(2,4-difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1258621-27-0 |
Source
|
Record name | 2-Chloro-5-(2,4-difluorophenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70687322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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